Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate succinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable amine under controlled conditions . The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Employed in biological studies to investigate its effects on biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity, leading to various biological and chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate hydrochloride
- Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
Butanedioic acid; methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its trifluorophenyl group contributes to its stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H18F3NO6 |
---|---|
Molecular Weight |
365.30 g/mol |
IUPAC Name |
butanedioic acid;methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C11H12F3NO2.C4H6O4/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;5-3(6)1-2-4(7)8/h3,5,7H,2,4,15H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NCSMQDZMPRBOEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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